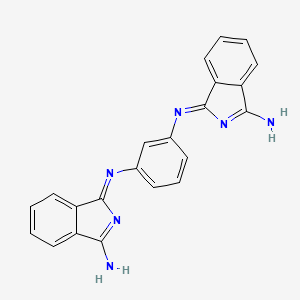
1,3-Bis(3-imino-1-isoindolinylideneamino)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis(3-imino-1-isoindolinylideneamino)benzene is a complex organic compound known for its unique steric and electronic properties. This compound belongs to the class of heterocyclic compounds and is characterized by the presence of imino groups attached to isoindoline structures. The compound’s molecular structure allows for significant flexibility and potential for various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(3-imino-1-isoindolinylideneamino)benzene typically involves the reaction of 1,3-diaminobenzene with isoindoline derivatives under controlled conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully monitored to ensure the optimal yield of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for the efficient production of the compound with high purity and yield. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(3-imino-1-isoindolinylideneamino)benzene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s imino groups are particularly reactive, making it susceptible to nucleophilic and electrophilic attacks .
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under mild conditions to prevent the degradation of the compound .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield imine oxides, while reduction reactions can produce amines .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1,3-Bis(3-imino-1-isoindolinylideneamino)benzene involves its interaction with molecular targets through its imino groups. These interactions can lead to the formation of covalent bonds or non-covalent interactions, affecting the function of the target molecules. The compound’s flexibility allows it to adapt to different molecular environments, enhancing its reactivity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 2,6-Bis(3-imino-1-isoindolinylideneamino)pyridine
- 1,3-Bis(3-aminophenoxy)benzene
- 1,3-Bis(isocyanatomethyl)benzene
Uniqueness
1,3-Bis(3-imino-1-isoindolinylideneamino)benzene stands out due to its unique combination of steric and electronic properties. Its structural flexibility and reactivity make it a valuable compound for various scientific and industrial applications. Compared to similar compounds, it offers a broader range of potential reactions and interactions, making it a versatile tool in research and development .
Properties
CAS No. |
49545-76-8 |
|---|---|
Molecular Formula |
C22H16N6 |
Molecular Weight |
364.4 g/mol |
IUPAC Name |
3-[3-[(3-aminoisoindol-1-ylidene)amino]phenyl]iminoisoindol-1-amine |
InChI |
InChI=1S/C22H16N6/c23-19-15-8-1-3-10-17(15)21(27-19)25-13-6-5-7-14(12-13)26-22-18-11-4-2-9-16(18)20(24)28-22/h1-12H,(H2,23,25,27)(H2,24,26,28) |
InChI Key |
NBEUSQYGTMDEEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC2=NC3=CC(=CC=C3)N=C4C5=CC=CC=C5C(=N4)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


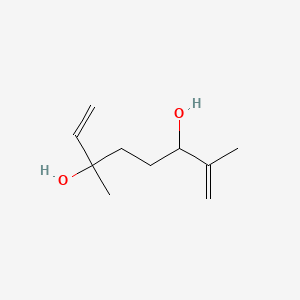
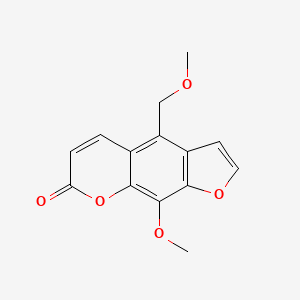
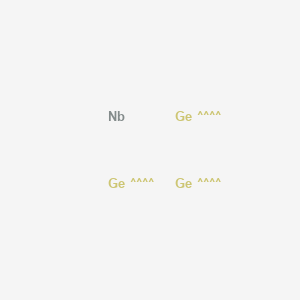


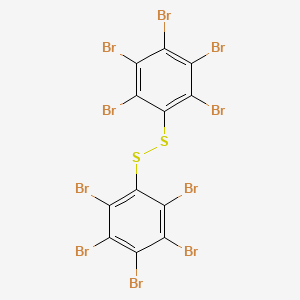
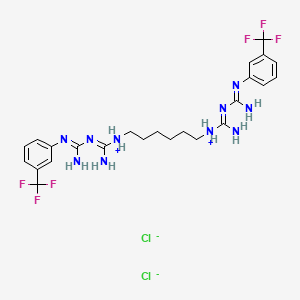
![2-[(Dimethylamino)methyl]pyridin-3-yl dimethylcarbamate](/img/structure/B14649963.png)
![4-[2-(4-Methoxyphenyl)ethenyl]benzonitrile](/img/structure/B14649968.png)
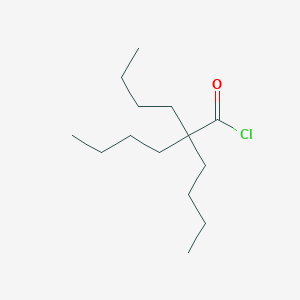
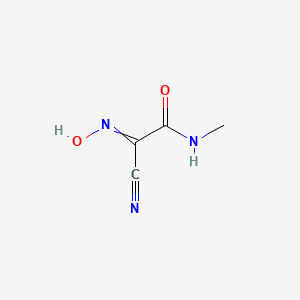
![2,2'-[(2-Ethylhexyl)imino]diethanol](/img/structure/B14649993.png)


